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molecular formula C8H10N2O3 B1307448 4-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 3360-79-0

4-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No. B1307448
M. Wt: 182.18 g/mol
InChI Key: ZSLKWYWZKYPLHX-UHFFFAOYSA-N
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Patent
US07563815B2

Procedure details

The title compound of Example 14 Step A (3 mmol, 547 mg) and 10% Pd—C (ca. 50 mg) were stirred in 10 mL of MeOH under H2 (balloon). After 3 h the solution was nearly colorless. The reaction mixture was filtered over celite and filter cake was washed with MeOH. The combined filtrate was concentrated under reduced pressure affording a slightly orange solid. HPLC A: 0.44 min.
Quantity
547 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[N+:11]([O-])=O>CO.[Pd]>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[NH2:11]

Inputs

Step One
Name
Quantity
547 mg
Type
reactant
Smiles
CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
FILTRATION
Type
FILTRATION
Details
filter cake
WASH
Type
WASH
Details
was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording a slightly orange solid
CUSTOM
Type
CUSTOM
Details
0.44 min.
Duration
0.44 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CNC1=C(C=C(C=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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